Lipophilicity Advantage: LogP Differential of the Biphenyl-Pyrazol-5-one vs. Mono-Phenyl Pyrazol-5-one Core
The target compound exhibits a computed LogP (XLogP3) of 2.8 (PubChem) and a vendor-confirmed LogP of 2.58 (Shanghai Haohong), representing an ~0.7–1.0 LogP unit increase over 3‑phenyl‑1H‑pyrazol‑5(4H)‑one (LogP ≈ 1.8–1.9) [1]. This difference is quantitatively consistent with the addition of a second phenyl ring; for comparison, the homologous 3‑methyl‑1‑phenyl‑pyrazol‑5‑one has a LogP of ~1.28 .
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 2.58–2.80 |
| Comparator Or Baseline | 3‑Phenyl‑1H‑pyrazol‑5(4H)‑one: LogP ~1.80–1.90 |
| Quantified Difference | +0.7 to +1.0 LogP units |
| Conditions | Computed by XLogP3 method; vendor data from thin-layer chromatography |
Why This Matters
A 0.7–1.0 LogP increment translates to an approximately 2‑ to 10‑fold increase in membrane partitioning potential, which directly impacts cell permeability and bioavailability; users optimizing lead lipophilicity can rationally select this scaffold without adding an additional synthetic step.
- [1] PubChem Compound Summary. 3‑Phenyl‑1H‑pyrazol‑5(4H)‑one (CAS 89‑33‑3). XLogP3 1.8. View Source
